2-(Trifluoromethoxy)quinoline
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Overview
Description
2-(Trifluoromethoxy)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethoxy group imparts unique chemical properties to the quinoline ring, making it a valuable compound in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)quinoline can be achieved through several methods. One common approach involves the copper-mediated intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines . This method is efficient and provides high yields of the desired product. Another method involves the use of trifluoromethyl-containing reagents in the presence of suitable catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
- Quinoline N-oxides
- Tetrahydroquinoline derivatives
- Substituted quinoline derivatives
Scientific Research Applications
2-(Trifluoromethoxy)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)quinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(Trifluoromethoxy)quinoline can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
Properties
Molecular Formula |
C10H6F3NO |
---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
2-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)15-9-6-5-7-3-1-2-4-8(7)14-9/h1-6H |
InChI Key |
QSKNYENBIKAEFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)OC(F)(F)F |
Origin of Product |
United States |
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